molecular formula C6H4N2O4 B1302953 3-Nitroisonicotinic acid CAS No. 59290-82-3

3-Nitroisonicotinic acid

Cat. No. B1302953
CAS RN: 59290-82-3
M. Wt: 168.11 g/mol
InChI Key: YKPIUHZVTZWEEW-UHFFFAOYSA-N
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Description

3-Nitroisonicotinic acid is a chemical compound that has been studied in various contexts due to its interesting properties and potential applications. While the provided papers do not directly discuss 3-Nitroisonicotinic acid, they do provide insights into closely related compounds, such as 3-Nitropropionic acid (3-NPA) and derivatives of nitro-substituted benzoic and nicotinic acids, which can offer valuable information for the analysis of 3-Nitroisonicotinic acid.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 3-Nitroisonicotinic acid would consist of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, substituted with a carboxylic acid group (isonicotinic acid) and a nitro group (3-nitro). The position of the nitro group would influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological systems.

Chemical Reactions Analysis

Nitro-substituted compounds, such as 3-Nitroisonicotinic acid, can undergo various chemical reactions. These may include reduction of the nitro group to an amino group, as seen with 4-Hydroxy-3-nitrophenylarsonic acid, where a reduction to 3-amino-4-hydroxyphenylarsonic acid was observed . Additionally, the carboxylic acid group could participate in reactions typical of carboxylic acids, such as esterification or amide formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Nitroisonicotinic acid would be influenced by both the nitro and carboxylic acid functional groups. The presence of these groups would likely result in the compound having a relatively strong acidity, as well as the potential for hydrogen bonding, which could affect its solubility and melting point. The nitro group could also confer reactivity towards certain reductive or oxidative conditions.

Relevant Case Studies

Several papers discuss the biological activity of related nitro-substituted compounds. For instance, 3-Nitropropionic acid has been reported to exhibit potent antimycobacterial activity , act as a neurotoxin , and serve as a carbon, nitrogen, and energy source for certain bacteria . Additionally, 3-nitro-4-substituted-aminobenzoic acids and 6-amino nicotinic acids have been found to be selective agonists of the GPR109b receptor . These studies provide a context for understanding the potential biological implications of 3-Nitroisonicotinic acid and related compounds.

Scientific Research Applications

Nicotinic acid, also known as niacin or vitamin B3, is involved in many vital processes within the bodies of living organisms . Its deficiency can lead to many diseases, the most famous of which is pellagra . Nicotinic acid has been used for many years as a co-agent to reduce high levels of fats in the blood, but undesirable side effects have limited its use .

On the contrary, nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases . Some derivatives have proven effective against Alzheimer’s disease . A number of 2-substituted aryl derived from nicotinic acid were synthesized, 2–Bromo aryl substituents, proved its anti-inflammatory and analgesic efficacy .

One of the applications of nicotinic acid derivatives is in the field of insecticides . Nicotinic acid substitution with pyridine molecule in 3-position has a strong ability on insects poisoning . In a study, the insecticidal activities of some nicotinic acid derivatives were investigated .

  • Pharmaceutical Research 3-Nitroisonicotinic acid is a valuable compound in the field of medicinal chemistry, offering potential for the development of novel therapeutic agents . The nitro group in 3-Nitroisonicotinic acid provides opportunities for further chemical modifications, allowing researchers to tailor its properties for specific applications .

  • Synthesis of Derivatives 3-Nitroisonicotinic acid can be used in the synthesis of its derivatives. For instance, a synthetic method of 3-Nitroisonicotinic acid methyl ester has been disclosed . This method is characterized by mild and safe reaction conditions and high yield, making it suitable for industrial large-scale production .

  • Industrial Applications Nicotinic acid, which 3-Nitroisonicotinic acid is a derivative of, has potential industrial applications . For example, it can be made from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine . These methods have potential industrial applications, especially focusing on green chemistry and industrial synthesis .

Safety And Hazards

3-Nitroisonicotinic acid is classified as a warning substance. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

3-nitropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-6(10)4-1-2-7-3-5(4)8(11)12/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPIUHZVTZWEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376578
Record name 3-nitroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitroisonicotinic acid

CAS RN

59290-82-3
Record name 3-Nitroisonicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59290-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-nitroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
VY Shuvalov, AN Shestakov, LA Kulakova… - Chemistry of …, 2019 - Springer
… scheme was developed for the synthesis of the starting 1-[6-aryl(methyl)-2-methyl(cyclopropyl)- 3-nitropyridin-4-yl]-1Н-1,2,3-benzotriazoles: 1) ammonolysis of 3-nitroisonicotinic acid …
Number of citations: 3 link.springer.com
F Tjosaas, A Fiksdahl - Molecules, 2006 - mdpi.com
… We have previously obtained promising results from the nucleophilic aromatic substitution of the nitro group in methyl 3-nitropyridine-4-carboxylate (3-nitroisonicotinic acid methyl ester, …
Number of citations: 18 www.mdpi.com
L Wei, SV Malhotra - Medchemcomm, 2012 - pubs.rsc.org
… Synthesis of 2-chloro-3-nitroisonicotinic acid (6). To a mixture of compound 5 (10.3 g, 60 mmol) in 60 ml conc. sulfuric acid was added Na 2 Cr 2 O 7 (1.2 eq., 72 mmol), and during the …
Number of citations: 27 pubs.rsc.org
E Ranes - 2000 - elibrary.ru
… (12%), 4-nitroisoquinoline (38%), 3-acetyl-5-nitropyridine (18%), 4-acetyl-3-nitropyridine (67%), 3-chloro-5-nitropyridine (11%), 4-cyano-3-nitropyridin (46%), 3-nitroisonicotinic acid (36…
Number of citations: 1 elibrary.ru
YA Zobenko, SA Pozhidaeva, AK Kuratova… - Chemistry of …, 2017 - Springer
Rearrangement of quaternary 6-aryl-2-methyl-3(5)-nitropyridinium salts was used for the synthesis of unsymmetrical nitrobiaryls. The starting nitropyridines were obtained by a three-…
Number of citations: 7 link.springer.com
АК Гаркушенко, МА Душек… - Вестник Омского …, 2011 - cyberleninka.ru
… Nitroisonicotinic acid hydrazides were synthesized by reaction of 3-nitroisonicotinic acid with hydrazine. Pyrido[3,4-d]pyridazin-1(2H)-ones were prepared by interaction of 3-acetyl-, …
Number of citations: 3 cyberleninka.ru

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